2-Propenoic acid, 2-ethoxy-

Description

BenchChem offers high-quality 2-Propenoic acid, 2-ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 2-ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

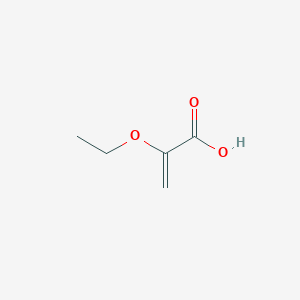

Structure

2D Structure

3D Structure

Properties

CAS No. |

32821-76-4 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

2-ethoxyprop-2-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-3-8-4(2)5(6)7/h2-3H2,1H3,(H,6,7) |

InChI Key |

QCZKLKFGDITLCF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C(=O)O |

Origin of Product |

United States |

Contextualization Within Alpha Substituted Acrylic Acid Chemistry

Alpha-substituted acrylic acids are a class of organic compounds characterized by a carboxylic acid group and a carbon-carbon double bond, with a substituent attached to the carbon atom adjacent (the alpha position) to the carboxyl group. This structural motif makes them versatile building blocks in synthesis.

The chemistry of these compounds is largely dictated by the interplay between the electron-withdrawing carboxylic acid group and the substituent at the alpha position. They are known to participate in a variety of chemical transformations. For instance, they are used in polycondensation reactions via conjugate substitution and addition to create degradable polymers with acryloyl groups in their backbones. rsc.org This reactivity allows for the fabrication of novel materials. rsc.org

Furthermore, α-substituted acrylic acids serve as key precursors in the synthesis of complex and biologically significant molecules. rsc.org Research has demonstrated their use in catalyst-free methods to produce keto γ-butyrolactones, which are scaffolds for bioactive natural products. rsc.org A particularly significant area of research is the asymmetric hydrogenation of α-substituted acrylic acids. springernature.comacs.org This process is one of the most effective strategies for synthesizing chiral α-substituted propionic acids, which are crucial components of many pharmaceuticals, including well-known anti-inflammatory drugs. springernature.com

Research Significance and Potential of 2 Propenoic Acid, 2 Ethoxy

The primary research significance of 2-Propenoic acid, 2-ethoxy- lies in its role as a specialized chemical intermediate. A notable application is its use in a method for producing pyruvic acid. google.com In this process, α-ethoxy acrylic acid is hydrolyzed, typically using an acid like aqueous HCl, to yield pyruvic acid as a viscous oil. google.com

The purity of the final pyruvic acid product can be improved by isolating the 2-Propenoic acid, 2-ethoxy- intermediate first. google.com This is particularly important when the synthesized pyruvic acid is intended for high-purity applications, such as the production of hyperpolarized 13C-pyruvate, which is used as a magnetic resonance imaging (MRI) agent. google.com This specific application highlights the compound's potential in the development of advanced diagnostic tools.

Table 1: Physical and Chemical Properties of 2-Propenoic acid, 2-ethoxy-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈O₃ | cas.org |

| Molecular Mass | 116.12 g/mol | cas.org |

| Melting Point | 54-57 °C | cas.org |

| Boiling Point | 83 °C @ 5 Torr | cas.org |

| Density | 1.1301 g/cm³ @ 20 °C | cas.org |

Table 2: Identifiers for 2-Propenoic acid, 2-ethoxy-

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Registry Number | 32821-76-4 | cas.org |

| InChI | InChI=1S/C5H8O3/c1-3-8-4(2)5(6)7/h2-3H2,1H3,(H,6,7) | cas.org |

| InChIKey | QCZKLKFGDITLCF-UHFFFAOYSA-N | cas.org |

| Canonical SMILES | C(OCC)(C(O)=O)=C | cas.org |

Evolution of Research Themes for 2 Propenoic Acid Derivatives

The research landscape for derivatives of propenoic acids, including the broader class of α-substituted acrylic acids, has evolved significantly over time. Initially valued as bifunctional monomers for producing polymers used in coatings, adhesives, and resins atamankimya.com, the focus has shifted towards creating more complex and functional materials.

A major theme in modern materials science is the synthesis of specialty polymers with tailored properties. ontosight.ai Derivatives of 2-propenoic acid are copolymerized to control characteristics like hardness, flexibility, water resistance, and reactivity. ontosight.ai This allows for the development of advanced materials for specialized applications, including medical devices and pressure-sensitive adhesives. ontosight.ai

In the realm of organic synthesis and pharmaceuticals, the evolution is marked by a drive for greater efficiency and sustainability. A key trend is the development of asymmetric hydrogenation methods to produce enantiomerically pure chiral molecules. acs.org Historically, these reactions relied on catalysts made from rare and costly metals like rhodium and ruthenium. springernature.com More recent research, however, exemplifies a shift towards green chemistry, with the development of efficient enantioselective catalysts based on more earth-abundant metals like nickel. springernature.com This evolution makes the synthesis of important pharmaceutical precursors more sustainable. springernature.com

Furthermore, research has expanded to explore complex derivatives for therapeutic applications. Scientists have designed propenoic acid derivatives that can act as dual inhibitors of multiple biological targets, such as 5-lipoxygenase and thromboxane (B8750289) A2 synthetase, for the development of novel anti-inflammatory agents. nih.gov Other research has focused on synthesizing derivatives with potential anti-diabetic properties. nih.gov This trend towards creating multi-functional molecules represents a sophisticated evolution in the application of propenoic acid chemistry in drug discovery.

Advancements in the Synthesis of 2-Ethoxy-2-Propenoic Acid: A Focus on Modern Methodologies

The synthesis of α,β-unsaturated esters, particularly those with alkoxy substituents at the α-position like 2-ethoxy-2-propenoic acid, is of significant interest in organic chemistry due to their utility as versatile building blocks for more complex molecules. This article explores advanced synthetic strategies for 2-ethoxy-2-propenoic acid and its derivatives, focusing on novel catalytic approaches, stereoselective methods, and sustainable protocols.

Materials Science Applications and Functionalization of Poly 2 Propenoic Acid, 2 Ethoxy

Development of Stimuli-Responsive Polymer Systems Based on 2-Propenoic Acid, 2-ethoxy-

Stimuli-responsive polymers, or "smart" polymers, can undergo significant and reversible changes in their physical or chemical properties in response to small changes in their environment. mdpi.com P(2-EtOAA) is structurally suited for the development of such systems, particularly those sensitive to pH and temperature.

Polymers containing weakly acidic groups, such as the carboxylic acid moiety in P(2-EtOAA), are known to exhibit pronounced pH-responsiveness. researchgate.net The mechanism is rooted in the protonation and deprotonation of the carboxyl groups along the polymer backbone. rjptonline.org

At low pH values (below the polymer's effective pKa), the carboxylic acid groups are predominantly in their protonated, non-ionized state (-COOH). This allows for strong intramolecular and intermolecular hydrogen bonding, reducing the polymer's affinity for water and often leading to a collapsed, compact conformation or precipitation from aqueous solution.

Conversely, at high pH values (above the pKa), the carboxyl groups deprotonate to form carboxylate anions (-COO⁻). The resulting negative charges along the polymer chain lead to strong electrostatic repulsion, which overcomes the hydrogen bonding forces. rjptonline.org This causes the polymer chains to uncoil and adopt an extended conformation, resulting in dissolution or, in the case of a cross-linked network, significant swelling. researchgate.net This reversible transition makes P(2-EtOAA) a candidate for applications such as pH-triggered drug delivery systems and sensors. rsc.org

| Condition | Dominant Functional Group State | Primary Intermolecular Force | Polymer Conformation | Resulting Material Property |

|---|---|---|---|---|

| Low pH (e.g., pH < 4) | Carboxylic Acid (-COOH) | Hydrogen Bonding | Collapsed/Globular | Insoluble / Deswollen |

| High pH (e.g., pH > 6) | Carboxylate (-COO⁻) | Electrostatic Repulsion | Extended/Swollen | Soluble / Swollen |

Thermoresponsive polymers exhibit a phase transition at a specific temperature, known as a critical solution temperature. Polymers that are soluble at low temperatures and become insoluble as the temperature is raised are said to have a lower critical solution temperature (LCST). mdpi.com This behavior is governed by a delicate balance between hydrophilic and hydrophobic interactions.

The structure of P(2-EtOAA) suggests potential for LCST behavior. The carboxylic acid/carboxylate group is strongly hydrophilic, while the ethoxy group provides hydrophobicity. At lower temperatures, hydrogen bonding between the polymer (specifically the ether oxygen and carboxyl groups) and water molecules dominates, leading to solubility. As the temperature increases, these hydrogen bonds are disrupted, and the hydrophobic interactions of the ethoxy groups and the polymer backbone become dominant, causing the polymer chains to aggregate and phase-separate from the water. nih.gov

By cross-linking P(2-EtOAA) chains, it is possible to fabricate thermoresponsive hydrogels. These networks would not dissolve but would instead exhibit a temperature-dependent swelling-deswelling behavior, shrinking and expelling water as the temperature is raised above the LCST. researchgate.net This property is highly valuable for creating thermally-gated membranes, sensors, and actuators.

| Polymer | Hydrophilic Group(s) | Hydrophobic Group(s) | Thermoresponsive Behavior |

|---|---|---|---|

| Poly(N-isopropylacrylamide) (PNIPAM) | Amide | Isopropyl | LCST (~32 °C) mdpi.com |

| Poly(2-ethyl-2-oxazoline) (PEtOx) | Amide (backbone) | Ethyl | LCST (~62-65 °C) researchgate.net |

| Poly(2-Propenoic acid, 2-ethoxy-) | Carboxylic Acid | Ethoxy, Backbone | Predicted LCST (pH-dependent) |

Fabrication of Hydrogel and Organogel Systems Incorporating 2-Propenoic Acid, 2-ethoxy-

Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water. P(2-EtOAA) hydrogels can be fabricated through the free-radical copolymerization of the 2-ethoxyacrylic acid monomer with a multifunctional cross-linking agent, such as N,N'-methylenebis(acrylamide). essentialchemicalindustry.org The resulting network would possess the stimuli-responsive properties discussed previously. The swelling ratio of these hydrogels could be precisely controlled by adjusting the environmental pH and temperature, making them suitable for applications in controlled-release systems, superabsorbents, and tissue engineering scaffolds. rsc.org

Organogels are analogous systems where an organic solvent is entrapped within a 3D network. The amphiphilic nature of P(2-EtOAA), with its polar carboxyl group and nonpolar ethyl group, may allow it to form gels in certain polar organic solvents or solvent/water mixtures. The development of P(2-EtOAA) organogels could be relevant for applications in organic-phase catalysis, separation processes, and topical formulations.

Surface Modification and Coating Technologies using 2-Propenoic Acid, 2-ethoxy- Polymers

The modification of material surfaces is critical for controlling properties such as wettability, adhesion, and biocompatibility. mdpi.com P(2-EtOAA) is an excellent candidate for surface modification due to its pendant carboxylic acid groups, which can be used as anchor points for covalent attachment to substrates.

Techniques such as "grafting-from" via surface-initiated atom transfer radical polymerization (ATRP) or "grafting-to" methods can be employed to create dense polymer brushes of P(2-EtOAA) on various surfaces like silica (B1680970), gold, or other polymers. rsc.org These modified surfaces would exhibit dynamic, stimuli-responsive behavior. For example, a surface coated with P(2-EtOAA) brushes could be switched from hydrophilic to more hydrophobic by lowering the pH, thereby controlling protein adsorption or cell adhesion. Such "smart surfaces" have applications in microfluidic devices, biosensors, and self-cleaning coatings. mdpi.com

Role of Poly(2-Propenoic Acid, 2-ethoxy-) in Advanced Adhesives and Sealants Research

Polymers based on acrylic acid and its esters are fundamental components of many modern adhesives and sealants. essentialchemicalindustry.org The carboxylic acid groups are particularly effective at promoting adhesion to a wide variety of polar substrates (e.g., metals, glass, ceramics) through hydrogen bonding and acid-base interactions.

The incorporation of the 2-ethoxy group into the polyacrylate structure is expected to modify the material's bulk properties. The ethoxy side chain could act as an internal plasticizer, potentially lowering the glass transition temperature (Tg) of the polymer compared to poly(acrylic acid). This would result in a softer, more flexible material at room temperature, which could be beneficial for pressure-sensitive adhesives (PSAs) and elastomeric sealants. Research in this area would focus on correlating the polymer structure with key adhesive properties such as tack, peel strength, and shear resistance. industrialchemicals.gov.au

Integration of 2-Propenoic Acid, 2-ethoxy- Polymers in Composite Materials

Composite materials, which combine a polymer matrix with a reinforcing filler, offer properties superior to either component alone. mdpi.com P(2-EtOAA) can serve as a functional matrix polymer in advanced composites. The carboxylic acid groups can form strong interactions with the surface of inorganic fillers like silica, titanium dioxide, or clay nanoparticles, which often possess surface hydroxyl groups. researchgate.netresearchgate.net

This strong interfacial adhesion is crucial for effective stress transfer from the polymer matrix to the filler, leading to enhanced mechanical properties such as stiffness and strength. Furthermore, the polymer can act as a dispersing agent, preventing the agglomeration of nanoparticles and ensuring a homogeneous distribution within the matrix. researchgate.net The resulting composites could find use in structural applications, functional coatings, and as nanocomposite hydrogels with superior mechanical strength.

| Filler Type | Example | Primary Mode of Interaction with P(2-EtOAA) | Potential Property Enhancement |

|---|---|---|---|

| Metal Oxides | Silica (SiO₂), Titanium Dioxide (TiO₂) | Hydrogen bonding with surface hydroxyls | Mechanical strength, UV resistance mdpi.com |

| Carbon-based | Graphene Oxide (GO) | Hydrogen bonding with oxygenated groups | Conductivity, mechanical reinforcement researchgate.net |

| Clays | Montmorillonite | Ion-dipole interactions, hydrogen bonding | Barrier properties, flame retardancy |

Theoretical and Computational Investigations of 2 Propenoic Acid, 2 Ethoxy Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For 2-Propenoic acid, 2-ethoxy-, these studies can predict its behavior in chemical reactions and provide a foundation for understanding its polymerization characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. For 2-Propenoic acid, 2-ethoxy-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed picture of its ground state. nih.govresearchgate.net

The presence of the electron-donating ethoxy group at the alpha-position and the electron-withdrawing carboxylic acid group influences the electron distribution across the molecule. DFT analysis reveals the bond lengths, bond angles, and dihedral angles of the most stable conformer. The delocalization of π-electrons across the acrylate (B77674) system and the electronic effects of the substituents are key determinants of the molecule's geometry.

Key geometric parameters, such as the C=C double bond length and the C-O bond lengths of the ethoxy and carboxylic acid groups, can be precisely calculated. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic centers, respectively. For instance, the HOMO is expected to be localized primarily on the C=C double bond, while the LUMO would be distributed over the carbonyl group and the double bond, indicating susceptibility to nucleophilic attack at the beta-carbon. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Calculated Ground State Geometric and Electronic Properties of 2-Propenoic Acid, 2-ethoxy- (Illustrative DFT Data)

| Property | Calculated Value |

| C=C Bond Length | 1.34 Å |

| C=O Bond Length | 1.21 Å |

| α-C-O (ethoxy) Bond Length | 1.36 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

DFT can also be employed to map out the potential energy surfaces of chemical reactions involving 2-Propenoic acid, 2-ethoxy-. This allows for the identification of transition states and the calculation of activation energies, providing insights into reaction kinetics and mechanisms. acs.orgresearchgate.net For example, the mechanism of its polymerization or its participation in Michael additions can be computationally explored.

In a radical polymerization context, calculations can determine the activation barriers for the initiation, propagation, and termination steps. The stability of the radical intermediate formed upon addition to the double bond is a key factor. The ethoxy group at the alpha-position can influence the stability of this radical and, consequently, the rate of polymerization.

For reactions like the Diels-Alder cycloaddition, where 2-Propenoic acid, 2-ethoxy- could act as a dienophile, DFT can be used to predict the stereoselectivity and regioselectivity of the reaction by calculating the energies of the different possible transition states. researchgate.net The activation energy for such reactions is a critical parameter that can be reliably estimated. acs.org

Table 2: Illustrative Calculated Activation Energies for Reactions of 2-Propenoic Acid, 2-ethoxy-

| Reaction Type | Nucleophile/Radical | Activation Energy (kcal/mol) |

| Radical Addition | Methyl Radical | 7.5 |

| Michael Addition | Methanethiolate | 15.2 |

Note: The data presented here is hypothetical and serves to illustrate the types of results obtained from transition state calculations.

Molecular Dynamics Simulations of 2-Propenoic Acid, 2-ethoxy- Polymerization Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. For the polymerization of 2-Propenoic acid, 2-ethoxy-, MD simulations can provide insights into the dynamics of chain growth and the resulting polymer structure at an atomistic level. mdpi.comrsc.org

By simulating a system containing monomers and an initiator, it is possible to observe the step-by-step process of polymerization. These simulations can help in understanding how factors like temperature, solvent, and monomer concentration affect the rate of polymerization and the properties of the resulting polymer, such as its molecular weight distribution and tacticity.

Coarse-Grained Modeling for Polymer Chain Conformation and Solution Behavior

While atomistic MD simulations provide a high level of detail, they are computationally expensive for studying large polymer systems and long-timescale phenomena. Coarse-grained (CG) modeling is a technique that simplifies the representation of the polymer by grouping several atoms into a single "bead". acs.orgresearchgate.netaip.org This reduction in the number of degrees of freedom allows for the simulation of larger systems and longer timescales.

For poly(2-Propenoic acid, 2-ethoxy-), a CG model could represent each monomer unit as one or a few beads. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data. CG simulations can then be used to study the conformation of long polymer chains in the melt or in solution. acs.org

Structure-Activity/Property Relationships (SAR/SPR) from Computational Data (excluding biological/safety direct correlations)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models aim to establish a mathematical relationship between the chemical structure of a molecule and its properties. nih.govresearchgate.netresearchgate.net By calculating a set of molecular descriptors from the computationally optimized structure of 2-Propenoic acid, 2-ethoxy- and its analogues, it is possible to build models that predict various physical and chemical properties.

The descriptors used in these models can be derived from DFT calculations and can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. These descriptors quantify different aspects of the molecular structure.

For a series of alpha-alkoxy acrylates, a QSPR model could be developed to predict properties such as the glass transition temperature (Tg) of the corresponding polymers or their refractive index. researchgate.net By correlating these properties with the calculated descriptors, it becomes possible to predict the properties of new, unsynthesized derivatives. This computational screening approach can guide the design of new monomers with desired properties for specific applications.

Table 3: Illustrative Molecular Descriptors for QSPR of 2-Propenoic Acid, 2-ethoxy-

| Descriptor Type | Descriptor Name | Calculated Value |

| Electronic | Dipole Moment | 2.5 D |

| Electronic | HOMO-LUMO Gap | 5.3 eV |

| Steric | Molecular Volume | 110 ų |

| Steric | van der Waals Surface Area | 150 Ų |

| Topological | Wiener Index | 120 |

Note: The values in this table are for illustrative purposes to show the types of descriptors used in QSPR studies.

Advanced Spectroscopic and Chromatographic Characterization of 2 Propenoic Acid, 2 Ethoxy and Its Polymeric Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Tacticity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed microstructure of polymers. For poly(2-ethoxy-2-propenoic acid), NMR provides unparalleled information on the arrangement of monomer units, known as tacticity, which profoundly influences the material's physical properties. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution are employed to assign the resonances of protons (¹H) and carbons (¹³C) in the polymer chain. iupac.org

The ¹H NMR spectrum of the polymer would feature characteristic signals for the ethoxy group protons, the alpha-proton on the polymer backbone, and the beta-protons of the backbone. The chemical shifts and splitting patterns of these backbone protons are highly sensitive to the relative stereochemistry of adjacent monomer units. Similarly, the ¹³C NMR spectrum provides information on the different carbon environments, with the carbonyl carbon and the backbone methine carbon being particularly sensitive to the stereochemical sequence (tacticity). measurlabs.comresearchgate.net For instance, the resonances for these carbons can often be resolved into distinct peaks corresponding to isotactic (meso, m), syndiotactic (racemic, r), and atactic arrangements, allowing for the quantification of triad (B1167595) sequences (mm, mr, rr).

Two-Dimensional NMR Techniques for Connectivity and Sequence Analysis

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguous assignments and a deeper understanding of connectivity and sequence. iupac.org Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For poly(2-ethoxy-2-propenoic acid), COSY spectra would establish the connectivity between the alpha-proton and the beta-protons on the polymer backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached carbons. It is invaluable for assigning the ¹³C resonances based on the more easily assigned ¹H spectrum. For example, the alpha-proton signal would show a cross-peak with the alpha-carbon signal. Differentiating between meso and racemic dyads can be achieved by analyzing the distinct correlations in the HSQC spectrum. nsf.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It can be used to confirm assignments and probe connectivity through heteroatoms. For instance, the correlation between the ethoxy methylene (B1212753) protons and the carbonyl carbon can confirm the ester linkage.

These 2D techniques, when used in combination, allow for a detailed mapping of the polymer's microstructure, confirming assignments made from 1D spectra and enabling the analysis of longer stereosequences. iupac.org

| Technique | Information Obtained for Poly(2-ethoxy-2-propenoic acid) | Typical Correlated Nuclei |

| COSY | Establishes scalar coupling between backbone protons (α-H and β-H₂). | ¹H / ¹H |

| HSQC | Correlates backbone protons to their directly attached carbons, aiding in tacticity assignment. | ¹H / ¹³C (one bond) |

| HMBC | Confirms assignments by showing long-range correlations (e.g., ethoxy protons to carbonyl carbon). | ¹H / ¹³C (multiple bonds) |

Solid-State NMR for Polymer Morphology and Dynamics

For analyzing the polymer in its solid state, solid-state NMR (ssNMR) is a powerful, non-destructive tool. nih.gov Unlike solution NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the local environment, conformation, and dynamics in solid materials. uconn.edu Using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra of the solid polymer can be obtained.

CP/MAS ¹³C NMR experiments can distinguish between different polymer morphologies, such as crystalline and amorphous domains, which often exhibit different chemical shifts and line widths. Furthermore, relaxation time measurements (T₁, T₁ρ) in ssNMR can provide insights into the molecular dynamics of the polymer chains over a wide range of frequencies, helping to characterize chain mobility in different phases of the material. nih.gov

Mass Spectrometry for Oligomer and Polymer End-Group Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of oligomers and polymers, characterizing end-groups, and identifying additives or impurities. For synthetic polymers, "soft" ionization techniques are required to generate intact molecular ions without fragmentation. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is exceptionally well-suited for polymer analysis. wpmucdn.com In this technique, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated into a time-of-flight mass analyzer. MALDI typically produces singly charged ions, simplifying the resulting spectrum. nih.govplos.org

A typical MALDI-TOF spectrum of poly(2-ethoxy-2-propenoic acid) would show a series of peaks, each corresponding to a different oligomer chain length. The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit (116.12 g/mol ). This allows for the calculation of the molecular weight distribution. Crucially, the absolute mass of the peaks provides direct information about the end-groups of the polymer chains, which are determined by the initiator and termination steps of the polymerization reaction. nih.gov

| Oligomer (n) | Repeating Unit Mass (C₅H₈O₃) | Calculated Mass (Initiator + n*Monomer + Cation) | Observed m/z |

| 5 | 116.12 g/mol | Initiator + 580.60 + Na⁺ | ~603.6 + Initiator |

| 6 | 116.12 g/mol | Initiator + 696.72 + Na⁺ | ~719.7 + Initiator |

| 7 | 116.12 g/mol | Initiator + 812.84 + Na⁺ | ~835.8 + Initiator |

| 8 | 116.12 g/mol | Initiator + 928.96 + Na⁺ | ~951.9 + Initiator |

Note: The calculated mass depends on the specific initiator used and the cationizing agent (e.g., Na⁺, K⁺).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Studies

Electrospray ionization mass spectrometry (ESI-MS) is another soft ionization technique that is particularly useful for analyzing polymers in solution. researchgate.net ESI is adept at producing multiply charged ions, which allows for the analysis of high molecular weight species on mass analyzers with a limited mass-to-charge (m/z) ratio range. nih.gov

ESI-MS is highly effective for characterizing lower molecular weight oligomers of 2-propenoic acid, 2-ethoxy- and can provide information about the polymer's conformation in different solvent systems. The charge state distribution can sometimes be related to the polymer's shape in solution. Furthermore, ESI can be coupled with liquid chromatography (LC-MS) to separate complex oligomer mixtures before mass analysis. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on selected oligomer ions to induce fragmentation, providing further structural information and confirming end-group structures. researchgate.net

Advanced Chromatographic Separations for Polymer Molecular Weight Distribution and Heterogeneity

The physical and mechanical properties of a polymer are critically dependent on its molecular weight and molecular weight distribution. Advanced chromatographic techniques are the primary methods for obtaining this information.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. shimadzu.comaimplas.net The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com

A GPC system is calibrated with a series of well-characterized polymer standards of known molecular weight. The retention time of the poly(2-ethoxy-2-propenoic acid) sample is then used to determine its molecular weight distribution. The analysis yields several important parameters:

Number-average molecular weight (Mn): The total weight of the sample divided by the number of molecules.

Weight-average molecular weight (Mw): An average that is biased towards heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

| Polymer Batch | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PEPA-01 | 12,500 | 18,750 | 1.50 |

| PEPA-02 | 13,100 | 21,600 | 1.65 |

| PEPA-03 (Controlled Polymerization) | 15,200 | 16,100 | 1.06 |

Modern GPC systems often employ multiple detectors, such as a refractive index (RI) detector, a viscometer, and a light scattering detector, to obtain more accurate, absolute molecular weight information without relying on column calibration with dissimilar standards. aimplas.netintertek.com Furthermore, advanced techniques like two-dimensional liquid chromatography can be used to separate complex polymer mixtures based on both molecular weight and chemical composition, which is particularly useful for analyzing copolymers or polymer blends. nih.gov

Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS)

Size exclusion chromatography, coupled with a multi-angle light scattering detector, is a powerful technique for determining the absolute molar mass and size distributions of polymers, independent of column calibration with standards. wyatt.commeasurlabs.com This is particularly crucial for novel or modified polymers where appropriate standards may not be available. lcms.cz The MALS detector measures the intensity of light scattered by the polymer molecules at various angles, which is directly proportional to the molar mass and concentration.

Table 1: Hypothetical SEC-MALS Data for a Poly(2-ethoxy-2-propenoic acid) Sample

| Parameter | Value |

| Number-Average Molar Mass (Mn) | 45,000 g/mol |

| Weight-Average Molar Mass (Mw) | 52,000 g/mol |

| Z-Average Molar Mass (Mz) | 58,000 g/mol |

| Polydispersity Index (PDI = Mw/Mn) | 1.16 |

| Radius of Gyration (Rg) | 15 nm |

This is a hypothetical data table to illustrate the type of information obtained from an SEC-MALS experiment.

The low polydispersity index (PDI) in this hypothetical example would suggest a controlled polymerization process, leading to polymer chains of similar lengths. The radius of gyration provides insight into the polymer's conformation in solution.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-performance liquid chromatography is an indispensable tool for assessing the purity of the 2-ethoxy-2-propenoic acid monomer and for separating its potential stereoisomers. The presence of impurities or undesired isomers can significantly impact the polymerization process and the final properties of the polymer.

For purity analysis, a reversed-phase HPLC method is typically employed. While a specific method for 2-ethoxy-2-propenoic acid is not widely published, a general approach for acrylate (B77674) monomers can be adapted. e3s-conferences.orgresearchgate.net This would involve a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure the analyte is in a single ionic form.

Table 2: Illustrative HPLC Method for Purity Analysis of 2-ethoxy-2-propenoic acid

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This is an illustrative method based on common practices for similar compounds.

For the separation of enantiomers, if the monomer is chiral, chiral HPLC is the method of choice. phenomenex.comcsfarmacie.czasianpubs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. asianpubs.org

Table 3: General Conditions for Chiral HPLC Separation of Propenoic Acid Derivatives

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Hexane/Isopropanol with a small amount of a modifier (e.g., trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength |

These are general conditions and would require optimization for the specific compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical structure and conformation of both the monomer and the resulting polymer.

FTIR Spectroscopy is particularly useful for identifying the characteristic functional groups present in 2-ethoxy-2-propenoic acid and its polymer. The spectrum of the monomer would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-O stretches of the ether and ester functionalities. Upon polymerization, the disappearance of the C=C stretching band would confirm the conversion of the monomer to the polymer. The FTIR spectrum of a closely related polymer, poly(ethyl acrylate-co-divinylbenzene), shows a characteristic C-H axial deformation of aliphatics around 2932 cm-1. nih.gov

Table 4: Expected FTIR Absorption Bands for 2-Propenoic Acid, 2-ethoxy- and its Polymer

| Functional Group | Monomer Wavenumber (cm-1) (Approximate) | Polymer Wavenumber (cm-1) (Approximate) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) |

| C-H (sp2) | 3100-3000 | - |

| C-H (sp3) | 3000-2850 | 3000-2850 |

| C=O (Carbonyl) | 1725-1700 | 1735-1715 |

| C=C (Alkene) | 1640-1620 | - |

| C-O (Ether/Ester) | 1300-1000 | 1300-1000 |

These are expected ranges and can vary based on the specific molecular environment.

Raman Spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds and skeletal vibrations, making it well-suited for studying the conformational order of polymer chains. researchgate.netmdpi.com For poly(2-ethoxy-2-propenoic acid), Raman spectroscopy can be used to investigate changes in the polymer backbone and side-chain conformations. While specific studies on this polymer are limited, research on related polymers like poly(methacrylic acid) has shown that Raman spectroscopy can effectively probe conformational transitions in response to changes in the environment, such as pH. csfarmacie.cz Analysis of the Raman spectra of poly(acrylates) can reveal information about the conformational distribution and phase identification. researchgate.net

Table 5: Potential Raman Shifts for Conformational Analysis of Poly(2-ethoxy-2-propenoic acid)

| Vibrational Mode | Approximate Wavenumber (cm-1) |

| C-C Backbone Stretch | 800 - 900 |

| C-O-C Ether Stretch | 1100 - 1150 |

| CH2/CH3 Bending | 1400 - 1500 |

| C=O Carbonyl Stretch | 1700 - 1750 |

These are potential regions of interest for conformational studies.

By analyzing the changes in the intensity and position of these bands under different conditions (e.g., temperature, solvent), insights into the polymer's conformational dynamics can be obtained.

Future Research Directions and Emerging Paradigms in 2 Propenoic Acid, 2 Ethoxy Chemistry

Integration of 2-Propenoic Acid, 2-ethoxy- into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on chemical systems composed of a discrete number of assembled molecular subunits, represents a frontier in designing complex and functional materials. mdpi.com The self-assembly of molecules into well-defined, non-covalently bonded architectures is driven by a variety of intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.comnih.gov The integration of 2-Propenoic acid, 2-ethoxy- into such systems is a promising area of future research.

The molecular structure of 2-Propenoic acid, 2-ethoxy- offers specific functionalities that can be exploited for self-assembly. The carbonyl group of the acrylate (B77674) moiety and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. This capability allows polymers or oligomers of 2-Propenoic acid, 2-ethoxy- to interact with complementary molecules (hydrogen bond donors), leading to the formation of ordered supramolecular structures. researchgate.net These non-covalent interactions are crucial for building complex architectures from the bottom up. mdpi.com

Future research could focus on co-assembling poly(2-Propenoic acid, 2-ethoxy-) with other functional molecules to create materials with tunable properties. For instance, the self-assembly could be directed by temperature, pH, or solvent changes, leading to responsive materials for applications in sensors, drug delivery, or smart coatings. nih.gov The ability to control the assembly and disassembly of these supramolecular structures is a key goal in this field. researchgate.net

Table 1: Potential Non-Covalent Interactions for Self-Assembly of 2-Propenoic Acid, 2-ethoxy- Based Systems

| Interaction Type | Participating Group on Monomer | Potential Complementary Group | Resulting Supramolecular Structure |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen, Ether Oxygen | Hydroxyl groups, Amine groups | Gels, Liquid Crystals, Nanofibers |

| Dipole-Dipole Interactions | Ester group, Ether group | Polar molecules | Ordered films, Micelles |

Development of Bio-Derived and Biodegradable Poly(2-Propenoic Acid, 2-ethoxy-) Materials

The increasing demand for sustainable materials has spurred research into bio-based and biodegradable polymers as alternatives to conventional petroleum-derived plastics. nih.govresearchgate.net Developing bio-derived and biodegradable versions of poly(2-Propenoic acid, 2-ethoxy-) is a critical research direction that aligns with the principles of a circular economy. mdpi.com

The synthesis of 2-Propenoic acid, 2-ethoxy- can potentially start from renewable feedstocks. The ethoxy group can be derived from bio-ethanol, and emerging biorefinery processes are being developed for the production of acrylic acid from renewable carbon sources like glucose or glycerol. google.com The use of renewable starting materials would significantly reduce the carbon footprint of the resulting polymer. sruc.ac.uk Companies are already beginning to produce other acrylate monomers, such as 2-Octyl Acrylate, from non-edible, renewable feedstocks like castor oil, demonstrating the industrial feasibility of this approach. basf.com

The biodegradability of acrylic polymers is a complex issue, as their carbon-carbon backbone is generally resistant to microbial degradation. nih.govnih.gov However, the specific chemical structure of the polymer plays a crucial role. nih.gov For poly(2-Propenoic acid, 2-ethoxy-), the presence of ester and ether linkages in the side chains may provide sites for enzymatic or hydrolytic cleavage, potentially enhancing its biodegradability compared to simple poly(alkyl acrylates). nih.gov The ultimate mineralization of the polymer into CO2 and H2O is the goal of biodegradation. nih.gov Future research must involve standardized testing to quantify the biodegradability of poly(2-Propenoic acid, 2-ethoxy-) and identify microorganisms or enzymes capable of its degradation. nih.govresearchgate.net

Table 2: Comparison of Potential Bio-based Monomers

| Monomer | Bio-based Feedstock | Key Properties of Polymer | Biodegradability Potential |

|---|---|---|---|

| Polylactic Acid (PLA) | Corn starch, sugarcane mdpi.com | Rigid, brittle, compostable nih.govmdpi.com | High mdpi.com |

| Polyhydroxyalkanoates (PHAs) | Microbial fermentation nih.gov | Varies from rigid to elastomeric mdpi.com | High, in various environments mdpi.com |

| Bio-based 2-Octyl Acrylate | Castor oil basf.com | Flexible, good weatherability basf.com | Expected to be limited, similar to other polyacrylates |

| 2-Propenoic acid, 2-ethoxy- | Bio-ethanol, Bio-acrylic acid google.com | Potentially flexible, hydrophilic | Unknown, requires investigation; ether linkage may enhance it |

Synergistic Applications of 2-Propenoic Acid, 2-ethoxy- in Hybrid Organic-Inorganic Systems

Hybrid organic-inorganic materials combine the distinct properties of both components to create novel materials with synergistic functionalities. frontiersin.orgresearchgate.net The incorporation of 2-Propenoic acid, 2-ethoxy- into such systems offers exciting possibilities for creating advanced materials for a wide range of applications.

The polymerization of 2-Propenoic acid, 2-ethoxy- in the presence of inorganic nanoparticles (e.g., silica (B1680970), titania, zinc oxide) via in situ emulsion polymerization is a common method to prepare stable hybrid latex particles. nih.gov The functional groups on the monomer can play a critical role in stabilizing the inorganic particles within the polymer matrix. The ethoxy group of 2-Propenoic acid, 2-ethoxy- could potentially coordinate with the surface of metal oxide nanoparticles, leading to a strong interfacial adhesion and a homogeneous dispersion. univie.ac.at This improved interface can enhance the mechanical, thermal, and optical properties of the final hybrid material. nih.govresearchgate.net

Future research will likely explore the use of these hybrid materials in advanced coatings, adhesives, and composites. For example, incorporating TiO2 nanoparticles into a poly(2-Propenoic acid, 2-ethoxy-) matrix could lead to UV-resistant coatings. nih.gov Similarly, hybridizing with silica nanoparticles could improve the scratch resistance and mechanical strength of films. researchgate.net The development of hybrid epoxy-acrylate resins for 3D printing also highlights the potential for creating complex, multi-material objects with tailored properties. nih.gov

Challenges and Opportunities in Scalable Synthesis and Industrial Applications of 2-Propenoic Acid, 2-ethoxy-

The successful transition of 2-Propenoic acid, 2-ethoxy- from a laboratory chemical to an industrial-scale specialty monomer depends on overcoming several challenges while capitalizing on its unique opportunities.

Challenges:

Scalable Synthesis: The primary industrial route to acrylate esters is the direct esterification of acrylic acid with the corresponding alcohol. intratec.usepluschemical.com For 2-Propenoic acid, 2-ethoxy-, this would involve reacting a 2-ethoxy-containing precursor with acrylic acid or its derivative. Challenges in scaling up this process include ensuring high conversion and selectivity, managing reaction heat, and developing efficient purification methods to achieve the high purity required for polymerization. researchgate.net

Catalyst Management: Acid catalysts, such as p-toluenesulfonic acid, are often used in esterification. intratec.uschemicalbook.com The efficient removal and potential recycling of these catalysts are crucial for process economics and to prevent side reactions during downstream processing, such as distillation. google.com

Cost-Effectiveness: As a specialty monomer, the production cost of 2-Propenoic acid, 2-ethoxy- must be competitive enough for its intended applications. This involves optimizing the synthesis process and securing low-cost, reliable sources of raw materials. researchgate.net

Opportunities:

Unique Performance Attributes: The ethoxy group can impart specific properties to polymers, such as increased flexibility, adhesion, and hydrophilicity. These attributes can be highly valuable in formulations for advanced coatings, pressure-sensitive adhesives, and specialty textiles where performance outweighs cost considerations. basf.com

Bio-based Feedstocks: The opportunity to produce 2-Propenoic acid, 2-ethoxy- from renewable resources presents a significant market advantage. basf.com As industries move towards more sustainable practices, the demand for bio-based chemicals is expected to grow, creating a strong market pull for this monomer. google.com

Copolymerization: 2-Propenoic acid, 2-ethoxy- can be copolymerized with other standard acrylic monomers (e.g., butyl acrylate, methyl methacrylate) to fine-tune the properties of the final polymer. This versatility allows formulators to create a wide range of products tailored to specific application requirements. researchgate.net

Table 3: Industrial Production Considerations for Acrylate Esters

| Parameter | Description | Relevance to 2-Propenoic acid, 2-ethoxy- |

|---|---|---|

| Raw Materials | Acrylic acid and corresponding alcohol intratec.us | Sourcing of a suitable 2-ethoxy precursor; potential for bio-based feedstocks google.combasf.com |

| Catalyst | Typically strong acids (e.g., sulfuric acid, p-toluenesulfonic acid) epluschemical.com | Need for efficient catalyst removal and recycling to ensure product purity and process sustainability google.com |

| Reaction Conditions | Esterification often performed under reflux to remove water epluschemical.com | Optimization of temperature, pressure, and reaction time is needed to maximize yield and minimize byproducts. |

| Purification | Distillation is commonly used to achieve high purity google.com | The thermal stability of the monomer must be considered to prevent premature polymerization during purification. |

| Applications | Adhesives, coatings, textiles, plastics basf.comresearchgate.net | Potential as a specialty monomer to enhance flexibility, adhesion, and weatherability in high-performance applications. |

Q & A

Q. What are the standard synthetic routes for 2-ethoxyethyl acrylate, and what reagents are typically employed?

The primary synthesis involves esterification of acrylic acid with 2-ethoxyethanol using acid catalysts (e.g., sulfuric acid) under controlled conditions. Key reagents include:

- Acrylic acid (proton donor for esterification)

- 2-Ethoxyethanol (alcohol reactant)

- Sulfuric acid (catalyst)

Reactions are performed at 80–100°C with continuous removal of water to drive equilibrium toward ester formation. Side reactions, such as oligomerization, are mitigated by maintaining low temperatures and using inhibitors like hydroquinone .

| Typical Reaction Conditions |

|---|

| Temperature: 80–100°C |

| Catalyst: H₂SO₄ (1–2 mol%) |

| Reaction Time: 4–6 hours |

| Yield: 70–85% |

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of 2-ethoxyethyl acrylate?

- NMR Spectroscopy : ¹H NMR (δ 6.4–6.1 ppm for vinyl protons, δ 4.3–3.5 ppm for ethoxy and ester groups) confirms structural integrity .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch) validate ester and acrylate groups .

- GC-MS : Quantifies purity and identifies volatile impurities.

Q. What safety precautions are essential when handling 2-ethoxyethyl acrylate in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation; the compound may release irritants during handling .

- Storage : Keep in amber bottles under inert gas (N₂) at 4°C to inhibit polymerization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize oligomer formation during polymerization of 2-ethoxyethyl acrylate?

Oligomerization is suppressed by:

- Initiator Selection : Use low concentrations (0.1–0.5 wt%) of azobisisobutyronitrile (AIBN) to control radical generation .

- Temperature Control : Polymerize at 60–70°C to balance initiation and propagation rates.

- Inhibitors : Add 100–200 ppm methyl ether hydroquinone (MEHQ) to scavenge free radicals .

Q. What analytical approaches are recommended for resolving contradictions in reported kinetic data for acrylate copolymerization reactions?

- Differential Scanning Calorimetry (DSC) : Measures heat flow to compare polymerization rates under varying conditions.

- Gel Permeation Chromatography (GPC) : Analyzes molecular weight distribution to identify branching or crosslinking anomalies.

- Kinetic Modeling : Apply the Mayo-Lewis equation to predict copolymer composition drift and validate experimental data .

Q. How does the electron-withdrawing ethoxy group influence the reactivity of 2-ethoxyethyl acrylate in Michael addition reactions compared to unsubstituted acrylates?

The ethoxy group decreases electron density at the β-carbon, enhancing electrophilicity. This accelerates nucleophilic attack in Michael additions (e.g., with amines or thiols) compared to methyl acrylate. Kinetic studies show a 2–3× faster reaction rate, validated via Hammett σ* correlations .

Q. What strategies are effective for analyzing degradation products of 2-ethoxyethyl acrylate under oxidative conditions?

- LC-MS/MS : Identifies phosphoric acid derivatives (from oxidation of the ethoxy group) and acrylic acid residues .

- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 28 days; monitor degradation via FTIR and NMR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for 2-ethoxyethyl acrylate in polar solvents?

- Method Standardization : Ensure consistent temperature (25°C) and solvent purity (HPLC-grade) during measurements.

- Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., water/ethanol) to account for co-solvency effects .

- Literature Review : Cross-reference data from NIST and EPA sources to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.